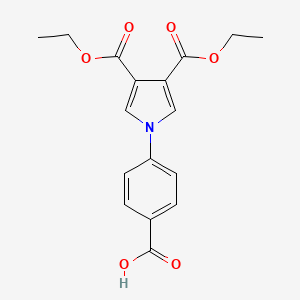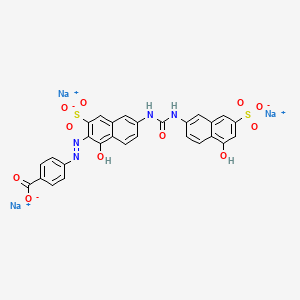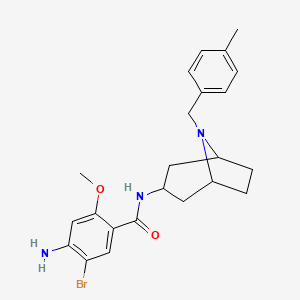
Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(321)oct-3-yl)-, exo-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of substituents: The amino, bromo, and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the azabicyclo structure: This step may involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound could be used to study receptor-ligand interactions, particularly if it exhibits activity at specific biological targets.
Medicine
Medicinally, the compound may have potential as a therapeutic agent, particularly if it exhibits activity similar to other benzamides. It could be investigated for its antipsychotic, antiemetic, or analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure with known antipsychotic and antiemetic properties.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
N-(8-((4-Methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: A compound with a similar azabicyclo structure.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” lies in its combination of substituents and the azabicyclo structure, which may confer unique biological activity and chemical reactivity.
Properties
CAS No. |
76351-92-3 |
|---|---|
Molecular Formula |
C23H28BrN3O2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28) |
InChI Key |
AOSVRVZIJAJYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

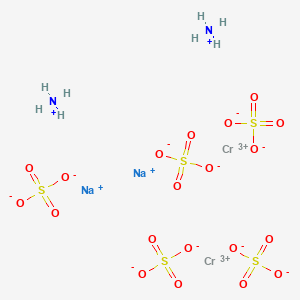

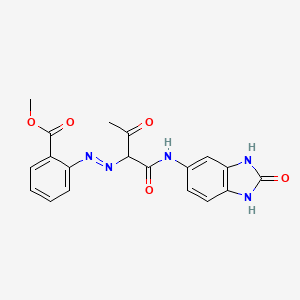
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)



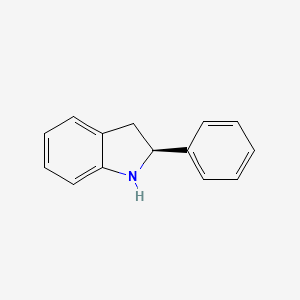
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
